

Methyl 2-bromo-3-methylbenzoate structure and molecular weight.

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Compound of Interest

Compound Name: **Methyl 2-bromo-3-methylbenzoate**

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An In-depth Technical Guide to Methyl 2-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-bromo-3-methylbenzoate**, a key chemical intermediate in various fields of research and development. This document details its chemical structure, molecular weight, synthesis, and significant applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Core Chemical Data

Methyl 2-bromo-3-methylbenzoate is an organic compound valued for its utility as a building block in chemical synthesis.^[1] Its key quantitative data are summarized below for easy reference.

Property	Value
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol [2] [3] [4] [5]
CAS Number	131001-86-0 [1] [3] [4] [5]
Appearance	Colorless to light yellow/orange clear liquid
Boiling Point	267.4 ± 20.0 °C (Predicted) [5]
Density	1.433 ± 0.06 g/cm ³ [5]
Flash Point	115.5 °C [5]
Water Solubility	Slightly soluble in water [5]

Synthesis and Experimental Protocols

Methyl 2-bromo-3-methylbenzoate is typically synthesized from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid. The following sections detail the synthesis of the precursor acid and its subsequent esterification.

Synthesis of 2-bromo-3-methylbenzoic Acid

A common route for the synthesis of 2-bromo-3-methylbenzoic acid involves the bromination of p-nitrotoluene, followed by a series of reactions to introduce the carboxylic acid functionality.

Experimental Protocol:

A. 2-Bromo-4-nitrotoluene

- In a 200-ml three-necked, round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.
- Heat the mixture to 75–80°C using a water bath and begin vigorous stirring.
- Add 30.5 ml (0.59 mole) of bromine over 30 minutes.

- After the addition is complete, maintain the temperature at 75–80°C with continued stirring for another 1.5 hours.
- Pour the reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with vigorous stirring.
- Allow the solid to settle and decant the supernatant liquid.
- To the residue, add 250 ml of glacial acetic acid and heat until the solid melts completely.
- Stir the two liquid phases thoroughly, then cool to 5°C in an ice bath and decant the supernatant.
- Repeat the heating and cooling cycle with 500 ml of 10% acetic acid and then with 500 ml of 1% sodium hydroxide solution.[2]
- Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with water. The moist product can be used directly in the next step.

B. 2-Bromo-3-methylbenzoic Acid Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood.

- In a 5-l round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.
- Attach a reflux condenser and boil the mixture for 16 hours.
- To the hot, dark-red solution, add 1.5 l of water and acidify with concentrated hydrochloric acid (Caution! Hydrogen cyanide is evolved).
- Collect the tarry solid on a Büchner funnel, wash with 50 ml of water, and dry.
- Pulverize the dried solid and boil it under reflux for 3 hours with 500 ml of petroleum ether (b.p. 90–100°).
- Filter the hot mixture and discard the solid.
- Allow the filtrate to cool to room temperature to crystallize the 2-bromo-3-methylbenzoic acid.

- Collect the white acid by filtration.[\[2\]](#)

Esterification to Methyl 2-bromo-3-methylbenzoate

The final product is obtained through the esterification of 2-bromo-3-methylbenzoic acid.

Experimental Protocol:

- A solution of 2-bromo-3-methylbenzoic acid in anhydrous methanol is prepared.
- A catalytic amount of concentrated sulfuric acid is added to the solution.
- The mixture is heated to reflux.
- Upon completion of the reaction, the product is isolated and purified using standard techniques such as extraction and distillation.

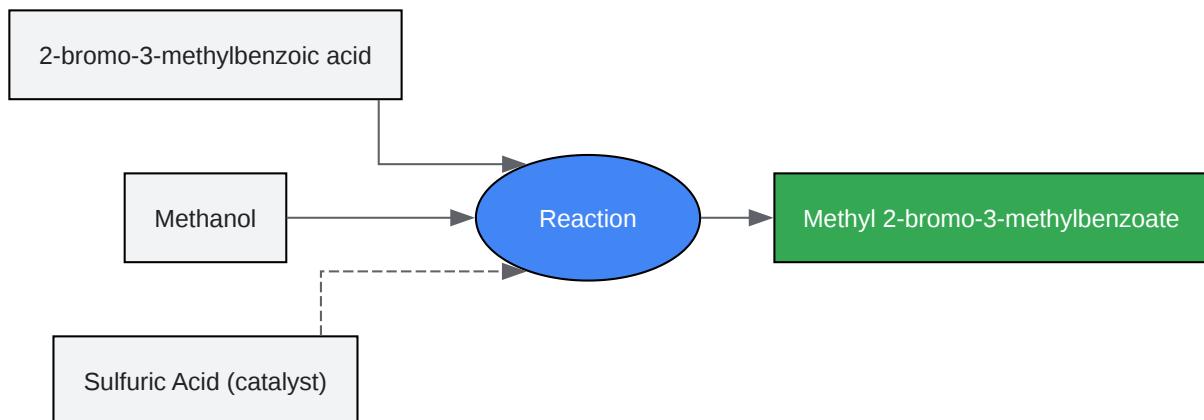
Applications in Research and Development

Methyl 2-bromo-3-methylbenzoate is a versatile intermediate in organic synthesis. Its primary applications are in the following areas:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[\[1\]](#)
- Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[\[1\]](#)
- Material Science: It finds application in the development of advanced materials like polymers and coatings.[\[1\]](#)
- Organic Synthesis: The bromine atom on the aromatic ring facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 2-bromo-3-methylbenzoate** from 2-bromo-3-methylbenzoic acid.



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Caption: Esterification of 2-bromo-3-methylbenzoic acid.

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